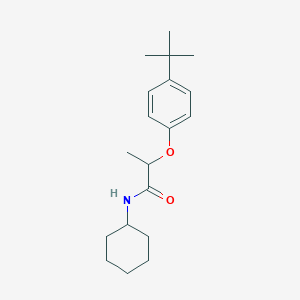
2-(4-tert-butylphenoxy)-N-cyclohexylpropanamide
Overview
Description
2-(4-tert-butylphenoxy)-N-cyclohexylpropanamide is an organic compound that features a tert-butylphenoxy group attached to a cyclohexylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexylpropanamide typically involves the condensation of 4-tert-butylphenol with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase B, leading to increased levels of neurotransmitters in the brain and potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol-2-(4-tert-butyl-phenoxy): Shares a similar structure but lacks the amide group.
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Contains multiple tert-butylphenoxy groups and is used in different applications.
Uniqueness
2-(4-tert-butylphenoxy)-N-cyclohexylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-14(18(21)20-16-8-6-5-7-9-16)22-17-12-10-15(11-13-17)19(2,3)4/h10-14,16H,5-9H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRUXTQWQJDFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-3-[(2-chloro-6-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4143851.png)
![1-[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid](/img/structure/B4143865.png)
![5,5-dimethyl-3-[3-(2-propionylphenoxy)propyl]-2,4-imidazolidinedione](/img/structure/B4143871.png)
![2-[(3-bromobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B4143875.png)
![2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4143880.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B4143886.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4143891.png)
![N-(2,5-dimethylphenyl)-2-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B4143892.png)
![N-[4-(1-naphthoylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B4143894.png)
![N-1-adamantyl-2-[2-(1-adamantylamino)-2-oxoethoxy]benzamide](/img/structure/B4143904.png)
![2-[(2-cyanophenyl)thio]-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B4143925.png)
![N~1~-(4-sec-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4143932.png)
![N-(4-butoxyphenyl)-2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4143936.png)
![1-[4-(2-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4143944.png)
